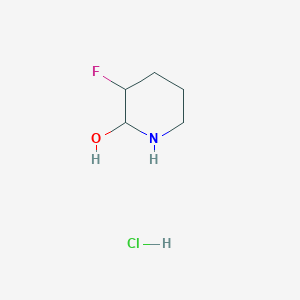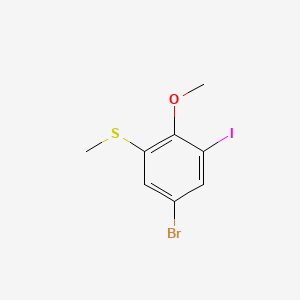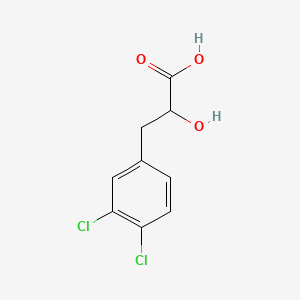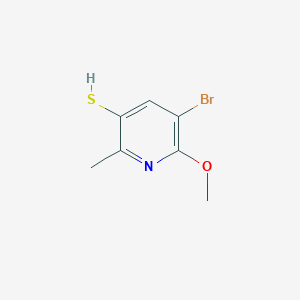![molecular formula C13H25N3O3 B13483117 Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with a secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction proceeds via nucleophilic displacement of the bromine atom, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals with piperazine cores.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine core allows it to interact with various biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug discovery and development .
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(methylamino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-7-15-10(9-16)5-6-11(17)14-4/h10,15H,5-9H2,1-4H3,(H,14,17) |
Clave InChI |
PPYOQHJWGWFARE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNC(C1)CCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



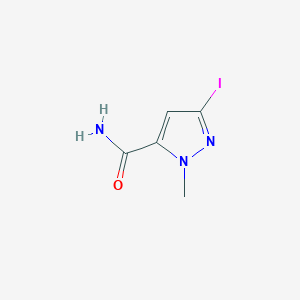
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
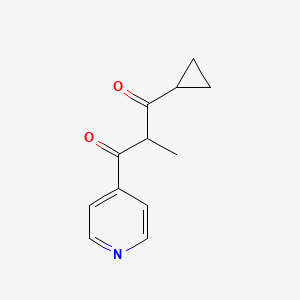
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
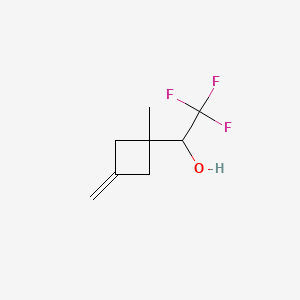
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
